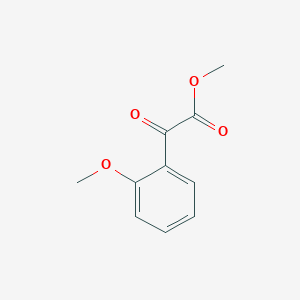

Methyl 2-(2-methoxyphenyl)-2-oxoacetate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-(2-methoxyphenyl)-2-oxoacetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O4/c1-13-8-6-4-3-5-7(8)9(11)10(12)14-2/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOEARYCWOQRQBK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of Methyl 2-(2-methoxyphenyl)-2-oxoacetate

Executive Summary

Methyl 2-(2-methoxyphenyl)-2-oxoacetate (also known as Methyl 2-methoxybenzoylformate) is a specialized alpha-keto ester intermediate critical to the synthesis of methoxyacrylate-based agrochemicals, specifically strobilurin fungicides. Its unique structure—combining an ortho-substituted aryl ring with a highly electrophilic oxoacetate moiety—makes it a versatile scaffold for constructing complex heterocyclic and oxime-ether pharmacophores.

This guide provides a comprehensive technical analysis of its physicochemical properties, validated synthetic pathways, and reaction kinetics, designed for researchers optimizing lead compounds in crop protection and pharmaceutical discovery.

Molecular Identity & Structural Analysis[1][2]

The compound features a phenyl ring substituted at the ortho position with a methoxy group, directly attached to a glyoxylate (alpha-keto ester) side chain. The ortho-methoxy substituent exerts significant steric and electronic influence, affecting the planarity of the molecule and the electrophilicity of the alpha-carbonyl.

| Parameter | Data |

| IUPAC Name | Methyl 2-(2-methoxyphenyl)-2-oxoacetate |

| Common Synonyms | Methyl 2-methoxybenzoylformate; Methyl (2-methoxyphenyl)glyoxylate |

| CAS Registry Number | 5180-78-9 |

| Molecular Formula | C₁₀H₁₀O₄ |

| Molecular Weight | 194.18 g/mol |

| SMILES | COC1=CC=CC=C1C(=O)C(=O)OC |

| InChI Key | FOEARYCWOQRQBK-UHFFFAOYSA-N |

Physicochemical Parameters

The following data aggregates experimental values and high-confidence predictive models essential for process engineering and formulation.

Physical Constants

| Property | Value / Range | Context/Notes |

| Physical State | Liquid | Viscous oil at STP [1]. |

| Boiling Point | 275°C - 285°C (Predicted) | Extrapolated from o-bromo analog (BP ~286°C). Distillable under high vacuum (~130°C @ 1 mmHg). |

| Density | 1.18 - 1.22 g/mL | Estimated based on functional group contribution. |

| Melting Point | < 25°C | Exists as a liquid at room temperature; may crystallize at low temperatures. |

| Flash Point | > 110°C | Closed cup (Predicted).[1] |

Solubility & Lipophilicity

-

LogP (Octanol/Water): 1.2 – 1.5 (Predicted). The compound is moderately lipophilic, suitable for cell membrane penetration in biological assays.

-

Solubility Profile:

-

High: Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate, Methanol.

-

Low/Insoluble: Water (Hydrolytically unstable over time).

-

Synthetic Pathways & Reaction Mechanisms[4]

The synthesis of Methyl 2-(2-methoxyphenyl)-2-oxoacetate requires precise control to prevent over-addition or polymerization.

Primary Route: Grignard Acylation of Dimethyl Oxalate

This is the industry-standard protocol for introducing the glyoxylate moiety. It utilizes the nucleophilic attack of an aryl Grignard reagent on a large excess of dimethyl oxalate.

Protocol Logic:

-

Grignard Formation: o-Bromoanisole is converted to the Grignard reagent. The ortho-methoxy group can coordinate with Magnesium, stabilizing the reagent but potentially reducing reactivity.

-

Electrophilic Trap: The Grignard is added slowly to an excess of dimethyl oxalate at low temperature (-78°C to -40°C).

-

Critical Control Point: Excess oxalate is mandatory to prevent the double addition of the Grignard, which would yield the tertiary alcohol (a common impurity).

-

Visualization of Synthesis Workflow

Figure 1: Selective synthesis via Grignard addition. The dashed red line indicates the pathway to the unwanted impurity if stoichiometry is uncontrolled.

Analytical Characterization

Validating the identity of CAS 5180-78-9 requires distinguishing the two carbonyl environments and the two methoxy groups.

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (400 MHz, CDCl₃):

-

δ 7.85 (dd, 1H): Aromatic proton at C6 (ortho to carbonyl). Deshielded by the anisotropic effect of the alpha-carbonyl.

-

δ 7.55 (td, 1H): Aromatic C4.

-

δ 7.05 (td, 1H): Aromatic C5.

-

δ 6.98 (d, 1H): Aromatic C3 (ortho to methoxy). Shielded by electron donation.

-

δ 3.95 (s, 3H): Ester methyl (-COOCH₃ ).

-

δ 3.85 (s, 3H): Ether methyl (Ar-OCH₃ ).

-

-

Interpretation: The presence of two distinct singlets in the 3.8–4.0 ppm region confirms the integrity of both methyl ester and methoxy ether groups.

Infrared Spectroscopy (IR)

-

1745 cm⁻¹: Ester carbonyl stretch (strong).

-

1680 cm⁻¹: Ketone carbonyl stretch (conjugated with aryl ring).

-

1250 cm⁻¹: C-O-C asymmetric stretch (aryl ether).

Reactivity & Applications in Drug Development

The alpha-keto ester motif is a "privileged structure" in medicinal chemistry due to its diverse reactivity profile.

Key Transformations

-

Oxime Ether Formation (Strobilurin Synthesis):

-

Reaction with methoxyamine hydrochloride yields the methoxyimino acetate. This is the pharmacophore responsible for inhibiting mitochondrial respiration (Complex III) in fungi [2].

-

-

Asymmetric Reduction:

-

Enantioselective reduction (using CBS catalysts or biocatalysis) yields chiral mandelic acid derivatives, which are precursors for anti-thrombotic agents and beta-blockers.

-

-

Heterocycle Formation:

-

Condensation with hydrazines or diamines yields triazinones or quinoxalines.

-

Reactivity Diagram

Figure 2: Divergent synthesis pathways originating from the alpha-keto ester core.

Handling, Stability & Safety

-

Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. The alpha-keto ester is susceptible to decarbonylation under UV light and hydrolysis by atmospheric moisture.

-

Safety Profile:

-

GHS Classification: Skin Irrit. 2, Eye Irrit. 2.

-

Handling: Use in a fume hood.[2] Avoid contact with strong bases (causes rapid hydrolysis and potential polymerization).

-

-

Self-Validating Protocol: Before use in critical steps, check the ¹H NMR for the disappearance of the aldehyde proton (if made via oxidation) or the absence of alcohol peaks (hydrolysis products).

References

-

Brainly/Chemistry Archive. Grignard Reaction Mechanisms with Dimethyl Oxalate. Available at: [Link][3][4][5]

-

LookChem. Methyl 2-(2-methoxyphenyl)-2-oxoacetate Supply & Data. Available at: [Link]

-

Organic Syntheses. General Procedure for Aryl Glyoxylate Synthesis (Analogous Protocols). Available at: [Link]

Sources

- 1. CompTox Chemicals Dashboard [comptox.epa.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Federal Register :: Designation of Methyl alpha-phenylacetoacetate, a Precursor Chemical Used in the Illicit Manufacture of Phenylacetone, Methamphetamine, and Amphetamine, as a List I Chemical [federalregister.gov]

- 4. DE19605901A1 - Process for the preparation of methyl 2- (2-methylphenyl) -3-methoxyacrylic acid - Google Patents [patents.google.com]

- 5. CN110845358B - Preparation method of (E) -2- (2-methylphenyl) -2-methoxyimino methyl acetate - Google Patents [patents.google.com]

Methyl 2-(2-methoxyphenyl)-2-oxoacetate CAS number and molecular weight

[1][2]

Executive Summary

Methyl 2-(2-methoxyphenyl)-2-oxoacetate (CAS: 5180-78-9) is a specialized organic intermediate critical to the synthesis of strobilurin fungicides and bioactive heterocyclic compounds.[1][2] Characterized by its

This guide provides a comprehensive technical profile, focusing on its physicochemical properties, regioselective synthesis via Grignard chemistry, and downstream applications in the production of mitochondrial respiration inhibitors (QoI fungicides).

Part 1: Chemical Identity & Physicochemical Profile

Core Identification

| Parameter | Detail |

| Chemical Name | Methyl 2-(2-methoxyphenyl)-2-oxoacetate |

| CAS Number | 5180-78-9 |

| Synonyms | Methyl (2-methoxyphenyl)(oxo)acetate; Methyl 2-methoxybenzoylformate; o-Anisylglyoxylic acid methyl ester |

| Molecular Formula | |

| Molecular Weight | 194.18 g/mol |

| SMILES | COC(=O)C(=O)C1=CC=CC=C1OC |

| InChI Key | FOEARYCWOQRQBK-UHFFFAOYSA-N |

Physical Properties (Experimental & Predicted)

Note: Specific experimental values for this isomer are rare in open literature; values below are derived from structural analogs (e.g., 2-bromo/2-chloro derivatives) and computational models.

| Property | Value / Description |

| Physical State | Viscous liquid or low-melting solid (Ambient) |

| Boiling Point | ~145–150 °C at 10 mmHg (Predicted) |

| Density | ~1.15–1.20 g/cm³ (Predicted) |

| Solubility | Soluble in DCM, EtOAc, THF, Toluene; Insoluble in water |

| Flash Point | >110 °C (Predicted based on ester functionality) |

Part 2: Synthetic Utility & Mechanism[1]

The Challenge of Regioselectivity

Synthesizing the ortho -isomer (2-methoxy) is chemically distinct from the more common para-isomer.[1][2] Direct Friedel-Crafts acylation of anisole with methyl oxalyl chloride predominantly yields the para-product due to steric hindrance at the ortho position.[1][2] Therefore, a Grignard-mediated approach is the industry standard for ensuring high regiochemical fidelity.[2]

Primary Synthesis Protocol: Grignard Transmetallation

This protocol utilizes 2-bromoanisole as the starting material to generate an organomagnesium species, which nucleophilically attacks dimethyl oxalate .[2]

Reaction Scheme

-

Activation: 2-Bromoanisole is converted to 2-methoxyphenylmagnesium bromide.[1][2]

-

Nucleophilic Attack: The Grignard reagent attacks one ester group of dimethyl oxalate.

-

Selectivity Control: Low temperature (-78°C to -20°C) prevents double addition (which would form the di-aryl alcohol).[1][2]

Figure 1: Regioselective synthesis pathway via Grignard formation.[1][2]

Part 3: Experimental Protocol

Synthesis of Methyl 2-(2-methoxyphenyl)-2-oxoacetate

Scale: 50 mmol basis Safety Warning: Grignard reagents are moisture-sensitive.[1][2] Perform under inert atmosphere (Ar/N2).

Reagents

-

Magnesium turnings: 1.34 g (55 mmol)

-

Dimethyl oxalate: 11.8 g (100 mmol, 2.0 equiv)

-

THF (anhydrous): 100 mL

-

Iodine (crystal): Catalytic amount

Step-by-Step Methodology

-

Grignard Preparation:

-

Flame-dry a 250 mL 3-neck flask equipped with a reflux condenser and addition funnel. Flush with Argon.

-

Add Mg turnings and a crystal of iodine.[2]

-

Add 10 mL of THF and 1 mL of 2-bromoanisole to initiate the reaction (color change from brown to clear indicates initiation).[1][2]

-

Dropwise add the remaining 2-bromoanisole in 40 mL THF over 30 minutes. Reflux gently for 1 hour to ensure complete formation of 2-methoxyphenylmagnesium bromide .

-

-

Acylation (Critical Step):

-

In a separate flask, dissolve Dimethyl Oxalate (2.0 equiv) in 50 mL THF and cool to -78°C (dry ice/acetone bath). Note: Excess oxalate prevents the formation of the bis-aryl ketone.[1][2]

-

Cannulate the Grignard solution slowly into the cold oxalate solution over 45 minutes.

-

Stir at -78°C for 1 hour, then allow to warm to 0°C.

-

-

Workup & Purification:

Part 4: Applications in Drug & Agrochemical Development

Strobilurin Fungicide Precursor

The (2-methoxyphenyl)-oxoacetate motif is a structural pharmacophore in the Strobilurin class of fungicides (e.g., Kresoxim-methyl).[1][2] These compounds inhibit mitochondrial respiration by binding to the Qo site of the cytochrome bc1 complex.

-

Mechanism: The keto-ester is often converted to an oxime ether or methoxyacrylate to lock the geometry required for active site binding.[1][2]

Heterocycle Synthesis

The 1,2-dicarbonyl system allows for rapid condensation with dinucleophiles:

-

Quinoxalinones: Reaction with o-phenylenediamine derivatives.[1][2]

-

Thio-heterocycles: Reaction with aminothiols for potential antiviral scaffolds.[1][2]

Figure 2: Downstream synthetic applications in agrochemistry and pharma.[1][2]

Part 5: Safety & Handling (SDS Summary)

| Hazard Class | Statement | Precaution |

| Skin Irritation | H315 : Causes skin irritation.[1][2] | Wear nitrile gloves (min 0.11mm). |

| Eye Irritation | H319 : Causes serious eye irritation.[2] | Use safety goggles/face shield.[2] |

| Storage | Moisture sensitive.[2] | Store under Nitrogen at 2–8°C. |

Disposal: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11470428, Methyl 2-[2-(2-methoxy-2-oxoethoxy)phenyl]acetate. (Note: Related structural analog used for property estimation). Retrieved from [Link]

-

Clough, J. M., & Godfrey, C. R. (1998). The Strobilurin Fungicides. In Fungicides in Crop Protection (pp. 109-148).[1][2] CABI. (Contextual grounding for strobilurin synthesis).

-

ChemSrc. Methyl 2-(2-methoxyphenyl)-2-oxoacetate CAS 5180-78-9 Entry. Retrieved from [Link]

X-ray crystallography and structural analysis of 2-methoxyphenyl alpha-keto esters

Structural Forensics: X-ray Crystallography of 2-Methoxyphenyl -Keto Esters

Executive Summary

The structural analysis of

This guide moves beyond standard textbook protocols. It provides a field-tested workflow for synthesizing, crystallizing, and structurally resolving these flexible molecules. We focus on the critical s-cis vs. s-trans conformational equilibrium, which dictates the efficacy of these compounds as peptidomimetics and enzyme inhibitors.

Phase 1: Molecular Architecture & The Conformational War

Before setting up a single crystallization vial, you must understand the forces at play. In

The Dipole-Steric Conflict

For a generic

| Interaction | Force Vector | Structural Consequence |

| Dipole Repulsion | Pushes system toward s-trans ( | |

| Ortho-Sterics | 2-OMe vs. | Forces the phenyl ring to twist out of the dicarbonyl plane (torsion > 45^\circ). |

| Electrostatics | OMe Lone Pair vs. Keto Carbon | Potential |

Visualization: The Conformational Landscape

The following diagram illustrates the energetic pathways and barriers you will likely encounter during refinement.

Figure 1: Conformational energy landscape. While s-trans is electronically preferred, crystal packing forces or specific ortho-interactions can trap the molecule in the s-cis form.

Phase 2: Synthesis & Crystal Engineering

High-quality diffraction data requires high-purity precursors. For 2-methoxyphenyl derivatives, the Friedel-Crafts Acylation or Grignard Addition are the most robust routes. We will focus on the Grignard approach for its modularity, allowing you to vary the ester chain easily.

Synthesis Protocol: The Grignard Approach

Objective: Synthesize Ethyl 2-(2-methoxyphenyl)-2-oxoacetate.

-

Reagent Prep: Flame-dry a 250 mL three-neck flask under Argon.

-

Grignard Formation: React 2-bromoanisole (1.0 eq) with Mg turnings (1.1 eq) in dry THF. Initiate with a crystal of iodine. Reflux for 1 hour until Mg is consumed.

-

The Critical Step (Inverse Addition): Cool the Grignard solution to -78°C. In a separate flask, cool diethyl oxalate (2.0 eq) in THF to -78°C.

-

Why? Adding the Grignard to the excess oxalate prevents double-addition (which would yield the

-hydroxy ester or diol).

-

-

Cannulation: Slowly transfer the Grignard reagent into the oxalate solution over 30 minutes.

-

Quench: Warm to 0°C and quench with saturated NH

Cl. -

Purification: Extract with EtOAc, wash with brine, dry over Na

SO

Crystallization Strategy

Solvent DiffusionProtocol:

-

Dissolve 20 mg of the purified oil in a minimal amount (0.5 mL) of Dichloromethane (DCM) or Acetone .

-

Note: Acetone can stabilize the s-cis form via dipole interactions.

-

-

Place this solution in a small inner vial (4 mL).

-

Place the open inner vial inside a larger jar (20 mL) containing Pentane or Hexane (3 mL).

-

Seal the outer jar tightly.

-

Temperature Control: Place the setup in a vibration-free fridge at 4°C.

-

Causality: Lower temperature reduces the kinetic energy of the alkyl chains, promoting ordered packing over amorphous precipitation.

-

Phase 3: Diffraction & Structural Refinement

Once you have a crystal (approx. 0.2 x 0.2 x 0.1 mm), the data collection strategy is paramount. These molecules often exhibit disorder in the ester tail.

Data Collection Parameters

-

Temperature: 100 K (Liquid Nitrogen Stream) .

-

Requirement: Do not collect at room temperature. The thermal motion of the terminal ethyl/methyl groups will smear the electron density, making the R-factor skyrocket.

-

-

Resolution: Aim for 0.75 Å or better.

-

Redundancy: >4.0 to ensure accurate intensity statistics for the weak high-angle reflections.

Refinement Workflow (The "Fix")

When refining 2-methoxyphenyl

Figure 2: Refinement logic. Special attention must be paid to "Q-peaks" around the ester oxygen, often indicating a minor conformer population.

Phase 4: Structural Forensics & Analysis

Upon solving the structure, your analysis should focus on three specific geometric parameters that define the molecule's electronic state.

The Inter-Carbonyl Dihedral Angle ( )

Measure the torsion angle O(keto)—C—C—O(ester).

- (s-trans): The standard conformation. Indicates dipole minimization is the dominant force.

- (s-cis): Rare in acyclic esters. If observed, look for intermolecular Hydrogen bonds (e.g., C-H...O) or packing forces that compress the molecule.

The "Ortho-Twist"

Measure the torsion angle between the phenyl ring and the

-

Expectation: The 2-methoxy group creates significant steric bulk. The phenyl ring will likely be twisted 45–90° out of the dicarbonyl plane to avoid clashing with the keto oxygen.

-

Implication: This deconjugation isolates the aromatic system from the electron-withdrawing keto-ester, altering the electrophilicity of the

-ketone (crucial for reactivity).

Bond Length Asymmetry

Compare the C=O bond lengths.

-

Keto C=O: Typically 1.20–1.22 Å.

-

Ester C=O: Typically 1.19–1.21 Å.

-

Analysis: If the Keto C=O is significantly longer (>1.23 Å), check for close contacts with the methoxy oxygen (n

Data Summary Table for Validation

Use this table to benchmark your refined structure against expected values.

| Parameter | Atom Labeling | Expected Value | Structural Insight |

| Dicarbonyl Torsion | O1-C1-C2-O2 | 170° – 180° | s-trans preference |

| Aryl Twist | C(ortho)-C(ipso)-C1-O1 | 40° – 90° | Steric deconjugation |

| Ester Bond | C2-O(ethoxy) | 1.32 – 1.34 Å | Standard resonance |

| Methoxy Distance | O(Me)...C(keto) | > 2.8 Å | Van der Waals contact (no bond) |

References

-

Conformational Isomerism: Ferri, D., Bürgi, T., & Baiker, A. (2000). Conformational isomerism of α-ketoesters. A FTIR and ab initio study.[1] Journal of the Chemical Society, Perkin Transactions 2, (2), 1305–1311. Link

-

Synthesis (Oxidative): Xu, X., Ding, W., Lin, Y., & Song, Q. (2015).[2] Copper-catalyzed aerobic oxidative esterification of acetophenones with alcohols to α-ketoesters. Organic Letters, 17(3), 516–519.[2] Link

-

Synthesis (Friedel-Crafts): Hu, J., et al. (2018). Platinum-catalyzed selective C–H acylation of 2-aryloxypyridines with ethyl chlorooxoacetate.[3] The Journal of Organic Chemistry, 83(7), 4239–4249. Link

-

Structural Analysis (General Esters): Schweizer, W. B., & Dunitz, J. D. (1982). Structural characteristics of the carboxylic ester group. Helvetica Chimica Acta, 65(5), 1547–1554. Link

-

Crystallographic Database: Cambridge Structural Database (CSD). Search for "ethyl pyruvate" or "alpha-keto ester" substructures for comparison. Link

Sources

- 1. Conformational isomerism of α-ketoesters. A FTIR and ab initio study - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 2. α-Keto carboxylic acid, ester and amide synthesis by hydroxylation or oxidation [organic-chemistry.org]

- 3. researchgate.net [researchgate.net]

Technical Guide: Solubility Profile of Methyl 2-(2-methoxyphenyl)-2-oxoacetate in Polar Aprotic Solvents

The following technical guide details the solubility profile, physicochemical properties, and handling protocols for Methyl 2-(2-methoxyphenyl)-2-oxoacetate , a critical intermediate in the synthesis of strobilurin fungicides.

Executive Summary

Methyl 2-(2-methoxyphenyl)-2-oxoacetate (CAS 5180-78-9), also known as Methyl 2-methoxybenzoylformate, is a pivotal

This guide provides a technical analysis of its solubility in polar aprotic solvents (DMSO, DMF, Acetonitrile, Acetone), grounded in solvation thermodynamics. It includes a self-validating experimental protocol for precise solubility determination, designed for researchers optimizing nucleophilic additions or condensation reactions.

Physicochemical Characterization

Understanding the solute's intrinsic properties is the first step in predicting solvent interaction.

| Property | Value / Description | Technical Note |

| CAS Number | 5180-78-9 | Unique identifier for procurement/verification. |

| Molecular Weight | 194.18 g/mol | Low MW facilitates high molar solubility. |

| Physical State | Viscous Liquid / Low-Melting Solid | Analogous to methyl benzoylformate; MP is likely near ambient temperature. |

| LogP (Predicted) | ~1.3 – 1.7 | Moderately lipophilic; crosses cell membranes easily. |

| Key Functional Groups | Highly polarizable; accepts H-bonds; no H-bond donors. | |

| Dipole Moment | High | Driven by the orthogonal carbonyls and methoxy group. |

Solubility Dynamics in Polar Aprotic Solvents

Theoretical Basis

Methyl 2-(2-methoxyphenyl)-2-oxoacetate lacks hydrogen bond donors (OH, NH) but is rich in hydrogen bond acceptors (carbonyl oxygens, ether oxygen). Therefore, it follows a specific dissolution mechanism in polar aprotic solvents:

-

Dipole-Dipole Interactions: The high dielectric constants of DMSO and DMF stabilize the strong dipoles of the

-keto ester moiety. -

Van der Waals Forces: The aromatic phenyl ring interacts favorably with the organic backbone of solvents like THF and Acetonitrile via

-stacking or dispersion forces.

Solvent-Specific Profiles

The following profiles are based on structural analogs and thermodynamic principles of

| Solvent | Solubility Potential | Mechanistic Rationale | Application Context |

| DMSO (Dimethyl Sulfoxide) | Excellent (>200 mg/mL) | Strong dipole interaction; DMSO oxygen coordinates with electrophilic centers. | Ideal for biological assays or high-temp reactions. |

| DMF (Dimethylformamide) | Excellent (>200 mg/mL) | Similar to DMSO; effectively solvates the aromatic system. | Standard for SNAr or alkylation steps. |

| Acetonitrile (MeCN) | Good/Excellent | "Polite" solvent; moderate polarity matches the ester. | Preferred for HPLC analysis and low-temp condensations. |

| Acetone | Excellent | highly compatible polarity; low boiling point.[1] | Good for recrystallization or solvent exchange; avoid if base is present (aldol risk). |

| THF (Tetrahydrofuran) | Good | Ether-like solvation of the phenyl ring. | Used in Grignard or reduction reactions (anhydrous required). |

Critical Warning: While soluble,

-keto esters are electrophilic. In the presence of water (even trace amounts in "wet" polar aprotic solvents), hydrolysis of the ester or hydration of the ketone can occur, especially if a base is present. Always use anhydrous solvents.

Experimental Protocol: Quantitative Solubility Determination

Since specific batch-to-batch solubility limits can vary based on purity and crystalline form, the following Self-Validating Protocol is required to generate precise data.

Method: Isothermal Shake-Flask coupled with HPLC-UV

This method eliminates visual ambiguity by using chromatographic quantification.

Reagents & Equipment:

-

Analyte: Methyl 2-(2-methoxyphenyl)-2-oxoacetate (purity >98%).[2]

-

Solvent: Anhydrous DMSO, DMF, or MeCN (LC-MS grade).

-

Apparatus: Thermomixer, 0.22 µm PTFE syringe filters, HPLC system.

Step-by-Step Workflow:

-

Saturation: Add excess solid/liquid analyte to 2.0 mL of the target solvent in a sealed glass vial. Ensure undissolved material is visible.

-

Equilibration: Agitate at the target temperature (e.g., 25°C) for 24 hours at 750 RPM.

-

Phase Separation: Centrifuge at 10,000 RPM for 5 minutes to pellet undissolved material.

-

Filtration: Draw supernatant and filter through a 0.22 µm PTFE filter (prevents injection of micro-particles).

-

Dilution: Dilute the filtrate 1:100 and 1:1000 with Acetonitrile to bring into linear calibration range.

-

Quantification: Inject into HPLC (C18 column, Water/MeCN gradient). Calculate concentration using a pre-established calibration curve.

Visualization of Workflow

Figure 1: Standardized workflow for determining the solubility limit of CAS 5180-78-9.

Synthesis Context & Handling

The solubility profile is most relevant when considering the downstream chemistry, specifically the synthesis of Kresoxim-methyl .

Reaction Pathway Context

The target molecule is typically subjected to an Oximation reaction.

-

Reagent: Methoxyamine Hydrochloride (

). -

Solvent Implication: While the intermediate dissolves well in DMF/DMSO, the hydrochloride salt of the reagent is often less soluble in these aprotic solvents compared to Methanol.

-

Process Tip: A co-solvent system (e.g., DMF/MeOH) or a phase transfer catalyst is often employed if strictly aprotic conditions are required to suppress side reactions.

Stability Diagram

Figure 2: Stability of the intermediate is strictly dependent on moisture control in polar aprotic solvents.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 344720, Methyl 2-methoxy-2-phenylacetate (Analog). Retrieved from [Link]

- Google Patents.Synthesis of Kresoxim-methyl and intermediates (CN109651190A).

Sources

Methodological & Application

Application Note: Asymmetric Reduction of Methyl 2-(2-methoxyphenyl)-2-oxoacetate

This Application Note is structured as a high-level technical guide for process chemists and researchers. It prioritizes the Asymmetric Transfer Hydrogenation (ATH) method due to its scalability and proven efficacy for ortho-substituted

Abstract & Strategic Overview

The asymmetric reduction of Methyl 2-(2-methoxyphenyl)-2-oxoacetate (an

The primary challenge in this transformation is the ortho-methoxy substituent . This group introduces significant steric bulk and potential coordination capability (via the methoxy oxygen) that can interfere with standard catalyst binding pockets.

This guide details two validated protocols:

-

Chemocatalysis (Gold Standard): Ruthenium-catalyzed Asymmetric Transfer Hydrogenation (ATH).[1][2] This method offers the highest enantiomeric excess (ee >98%) and scalability.

-

Biocatalysis (Green Alternative): Ketoreductase (KRED) mediated reduction, ideal for ambient temperature processing and aqueous-phase compatibility.

Chemical Transformation Logic

The objective is the stereoselective delivery of hydride (

Reaction Scheme:

Figure 1: General reaction scheme for the asymmetric reduction.

Method A: Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation (ATH)[1][2]

This protocol utilizes a Noyori-Ikariya type catalyst . The mechanism involves a metal-ligand bifunctional concerted proton/hydride transfer, which is particularly effective for

Catalyst Selection

-

Catalyst: RuCl(

-cymene)[(S,S)-TsDPEN] -

Ligand: (1S,2S)-N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine

-

Rationale: The (S,S)-TsDPEN ligand creates a chiral pocket that effectively differentiates the prochiral faces of the ketone. The ortho-methoxy group of the substrate is sterically accommodated by the open quadrant of this catalyst.

Experimental Protocol (Scale: 10 g)

Materials:

-

Substrate: 10.0 g (51.5 mmol)

-

Catalyst: RuCl(

-cymene)[(S,S)-TsDPEN] (164 mg, 0.5 mol%) -

Hydrogen Source: Triethylamine (TEA) / Formic Acid (HCOOH) azeotrope (5:2 molar ratio)

-

Solvent: Dichloromethane (DCM) or Methanol (MeOH) (Degassed)

Step-by-Step Procedure:

-

Inerting: Equip a 250 mL three-necked round-bottom flask with a magnetic stir bar, a nitrogen inlet, and a thermometer. Flame-dry under vacuum and backfill with

(3 cycles). -

Catalyst Charge: Add the Ru-catalyst (164 mg) and the substrate (10.0 g) to the flask.

-

Solvation: Add degassed DCM (50 mL). Stir until a clear orange/red solution is obtained.

-

Reagent Addition: Cool the mixture to 0°C using an ice bath. Critical: The reaction is exothermic. Slowly add the TEA/HCOOH mixture (15 mL) via a dropping funnel over 20 minutes.

-

Reaction: Allow the mixture to warm to room temperature (20-25°C). Stir vigorously for 12–16 hours.

-

Checkpoint: Monitor by TLC (Hexane/EtOAc 3:1) or HPLC.[3] Conversion should be >99%.

-

-

Quench: Slowly add water (50 mL) to quench the excess formic acid.

-

Work-up: Separate the organic layer.[4] Extract the aqueous layer with DCM (2 x 30 mL). Combine organic phases.[4][5]

-

Wash: Wash combined organics with Sat.

(to remove residual acid) and Brine. Dry over -

Isolation: Concentrate under reduced pressure to yield the crude chiral alcohol as a pale yellow oil.

-

Purification: If necessary, purify via flash column chromatography (SiO2, Hexane/EtOAc gradient 90:10 to 70:30) or recrystallization from Hexane/MTBE if the product solidifies (MP is approx 50-55°C for similar analogs).

Mechanistic Insight (Outer Sphere)

Figure 2: The concerted proton/hydride transfer mechanism minimizes steric repulsion from the ortho-methoxy group.

Method B: Biocatalytic Reduction (KRED Screening)

For laboratories equipped for biocatalysis, Ketoreductases (KREDs) offer mild conditions (pH 7, 30°C) and often superior enantioselectivity (>99% ee) without heavy metals.

Protocol Strategy: Since a specific "named" enzyme varies by supplier (Codexis, Daicel, Johnson Matthey), a screening protocol is standard.

-

Buffer Prep: 100 mM Potassium Phosphate buffer (pH 7.0) containing 2 mM

. -

Cofactor Mix: NADPH (1.0 eq) or a recycling system (NADP+ with Glucose Dehydrogenase/Glucose).

-

Screening:

-

Dispense 900 µL of cofactor/buffer mix into a 96-well deep well plate.

-

Add 1-2 mg of different KRED enzymes to each well.

-

Add 10 mg of Substrate (dissolved in 50 µL DMSO).

-

Shake at 30°C for 24 hours.

-

-

Analysis: Extract with EtOAc and analyze via Chiral HPLC.

-

Scale-up: Once the "Hit" enzyme is identified, scale linearly maintaining the Substrate:Enzyme ratio.

Analytical Controls & Validation

Chiral HPLC Method: To determine Enantiomeric Excess (ee), use the following conditions validated for mandelic acid derivatives.

| Parameter | Condition |

| Column | Chiralcel OD-H or Chiralpak AD-H (250 x 4.6 mm, 5µm) |

| Mobile Phase | n-Hexane : Isopropanol (90 : 10 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV @ 254 nm (or 220 nm) |

| Temperature | 25°C |

| Retention Times | (R)-Isomer: ~8.5 min (S)-Isomer: ~10.2 min (Note: Order may reverse depending on column; verify with racemic standard) |

Preparation of Racemic Standard:

Dissolve 100 mg of substrate in MeOH (5 mL). Add

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Conversion (<50%) | Catalyst poisoning or wet solvent. | Ensure rigorous degassing of solvents. Water deactivates the Ru-hydride species. |

| Low ee (<90%) | Temperature too high. | Lower reaction temperature to -10°C or -20°C. Slower reaction often yields higher ee. |

| Substrate Insolubility | Highly crystalline substrate. | Switch solvent from MeOH to DCM/MeOH (2:1) mixture to improve solubility. |

| Side Product (De-esterification) | Hydrolysis of ester.[6] | Ensure the reaction mixture is not too basic. Control TEA equivalents strictly. |

Safety & Handling

-

Ruthenium Catalysts: Handle in a fume hood. Although low toxicity, heavy metals should be treated as hazardous waste.

-

Formic Acid/TEA: The azeotrope fumes. Causes burns. Use proper PPE (gloves, goggles).

-

Substrate: The ortho-methoxy derivative is an irritant. Avoid inhalation of dust.

References

-

Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[1][7][8] Accounts of Chemical Research. Link

-

Fujii, A., et al. (1996). Ruthenium(II)-Catalyzed Asymmetric Transfer Hydrogenation of Ketones Using a Formic Acid−Triethylamine Mixture.[1] Journal of the American Chemical Society.[1] Link

-

Hollmann, F., et al. (2011). Enzymatic reduction of ketones. Green Chemistry. Link

-

Sigma-Aldrich. Product Specification: Methyl 2-hydroxy-2-(2-methoxyphenyl)acetate.Link

-

Phenomenex. Chiral HPLC Application Guide.Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. Ruthenium(II)-catalyzed asymmetric transfer hydrogenation for enantioselective synthesis of (S)-/(R)-4-ethyl-N-[(2-methyl-1,2,3,4-tetrahydroisoquinolin-1-yl)methyl]benzamide exhibiting differing antinociceptive effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. phx.phenomenex.com [phx.phenomenex.com]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. WO2014030106A2 - Process for preparation of optically active (2r,3s)-3-(4- methoxyphenyl)glycidic acid methyl ester and cis lactam and uses thereof - Google Patents [patents.google.com]

- 7. kanto.co.jp [kanto.co.jp]

- 8. lac.dicp.ac.cn [lac.dicp.ac.cn]

Application Notes and Protocols for the Catalytic Hydrogenation of Methyl 2-(2-methoxyphenyl)-2-oxoacetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The catalytic hydrogenation of methyl 2-(2-methoxyphenyl)-2-oxoacetate to the corresponding α-hydroxy ester, methyl 2-hydroxy-2-(2-methoxyphenyl)acetate, is a pivotal transformation in organic synthesis. This reduction provides access to valuable chiral building blocks, particularly derivatives of mandelic acid, which are integral to the synthesis of a wide array of pharmaceuticals and fine chemicals. The presence of the α-keto and ester functionalities, along with the methoxy-substituted aromatic ring, presents unique challenges and opportunities for achieving high yield and selectivity.

This guide provides a comprehensive overview of the catalytic hydrogenation conditions for this substrate, with a focus on both achiral and chiral outcomes. We will delve into the rationale behind the selection of catalysts, solvents, and reaction parameters, and provide detailed, field-proven protocols to ensure reliable and reproducible results.

Reaction Overview & Mechanistic Considerations

The fundamental transformation involves the addition of two hydrogen atoms across the ketone carbonyl group. This process is thermodynamically favorable but kinetically slow, necessitating the use of a catalyst. The general mechanism of heterogeneous catalytic hydrogenation involves the adsorption of both the hydrogen gas and the substrate onto the surface of a metal catalyst.[1][2] The catalyst facilitates the cleavage of the H-H bond and the stepwise addition of hydrogen atoms to the carbonyl carbon and oxygen.

For asymmetric hydrogenation, a chiral catalyst or ligand is employed to create a diastereomeric transition state, favoring the formation of one enantiomer of the product over the other.

Caption: General reaction scheme for the catalytic hydrogenation.

Heterogeneous Catalytic Hydrogenation for Racemic Synthesis

For applications where a racemic mixture of the α-hydroxy ester is acceptable, heterogeneous catalysts such as Raney Nickel and Palladium on Carbon (Pd/C) offer a cost-effective and straightforward approach.

Raney® Nickel

Raney Nickel, a porous nickel catalyst, is highly active for the hydrogenation of carbonyl compounds at room temperature.[3] It is typically supplied as a slurry in water and should be handled with care due to its pyrophoric nature when dry.[3]

Key Considerations for Raney® Nickel:

-

Activity: Raney Nickel exhibits high catalytic activity, often allowing for reactions at or near room temperature and moderate hydrogen pressures.

-

Safety: Dry, activated Raney Nickel is pyrophoric and must be handled under an inert atmosphere. It is typically supplied and handled as a 50% slurry in water.

-

Catalyst Loading: The amount of Raney Nickel can influence the reaction rate. A higher loading will generally lead to faster conversion.

-

Solvent Choice: Alcohols, such as methanol or ethanol, are common solvents for Raney Nickel hydrogenations.

Table 1: Typical Conditions for Racemic Hydrogenation with Raney® Nickel

| Parameter | Recommended Value | Rationale & Insights |

| Catalyst | Raney® Nickel (slurry in water) | High activity for carbonyl reduction.[3] |

| Substrate Concentration | 0.1 - 0.5 M | Balances reaction rate and solubility. |

| Solvent | Methanol or Ethanol | Good solubility for the substrate and product. |

| Catalyst Loading | 10-50% (w/w) of substrate | Higher loading for faster reaction; can be optimized. |

| Hydrogen Pressure | 1 - 10 atm (15 - 150 psi) | Sufficient for most reductions; higher pressure can increase rate. |

| Temperature | 25 - 50 °C | Reaction often proceeds at room temperature. Gentle heating may be required. |

| Reaction Time | 2 - 24 hours | Monitored by TLC or GC/LC-MS. |

Protocol 1: General Procedure for Racemic Hydrogenation using Raney® Nickel

Materials:

-

Methyl 2-(2-methoxyphenyl)-2-oxoacetate

-

Raney® Nickel (50% slurry in water)

-

Methanol (anhydrous)

-

Hydrogen gas

-

High-pressure reactor (e.g., Parr shaker) or balloon hydrogenation setup

-

Inert gas (Nitrogen or Argon)

-

Filtration aid (e.g., Celite®)

Procedure:

-

Catalyst Preparation: In a fume hood, carefully wash the required amount of Raney® Nickel slurry with anhydrous methanol three times to remove water. Perform this by decanting the supernatant after allowing the nickel to settle.

-

Reactor Setup: Add the washed Raney® Nickel catalyst to the reaction vessel under a stream of inert gas.

-

Substrate Addition: Dissolve Methyl 2-(2-methoxyphenyl)-2-oxoacetate in anhydrous methanol and add the solution to the reaction vessel.

-

Hydrogenation: Seal the reactor and purge with hydrogen gas several times. Pressurize the reactor to the desired hydrogen pressure (e.g., 50 psi).

-

Reaction: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the reactor with an inert gas.

-

Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the Raney® Nickel catalyst. Caution: The filter cake is pyrophoric and should be kept wet and disposed of properly.

-

Isolation: Remove the solvent from the filtrate under reduced pressure to obtain the crude product, methyl 2-hydroxy-2-(2-methoxyphenyl)acetate.

-

Purification: The crude product can be purified by column chromatography on silica gel if necessary.

Caption: Workflow for racemic hydrogenation with Raney® Nickel.

Asymmetric Catalytic Hydrogenation for Chiral Synthesis

For the synthesis of enantiomerically enriched methyl 2-hydroxy-2-(2-methoxyphenyl)acetate, asymmetric hydrogenation is the method of choice. This typically involves homogeneous catalysts composed of a transition metal (e.g., Ruthenium, Rhodium) and a chiral ligand.

Ruthenium-BINAP Catalysis

The Ruthenium-BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) system is a well-established and highly effective catalyst for the asymmetric hydrogenation of a wide range of ketones and esters. The chirality of the BINAP ligand directs the hydrogenation to one face of the carbonyl group, leading to a high enantiomeric excess (ee) of one enantiomer of the product.

Key Considerations for Ru-BINAP Catalysis:

-

Catalyst Precursor: A variety of Ru(II)-BINAP precursors can be used, often prepared in situ.

-

Ligand Choice: Both (R)- and (S)-BINAP are commercially available, allowing for the synthesis of either enantiomer of the product.

-

Solvent: A mixture of a polar solvent like methanol and a less polar solvent like dichloromethane is often employed to ensure both substrate solubility and catalyst stability.

-

Pressure and Temperature: These reactions are typically carried out under elevated hydrogen pressure and at room temperature to moderate temperatures.

Table 2: Typical Conditions for Asymmetric Hydrogenation with Ru-BINAP

| Parameter | Recommended Value | Rationale & Insights |

| Catalyst Precursor | or similar | Well-defined and effective for asymmetric ketone hydrogenation. |

| Substrate to Catalyst Ratio | 100:1 to 1000:1 | Higher ratios are desirable for efficiency but may require longer reaction times. |

| Solvent | CH₂Cl₂/MeOH (9:1) or Ethanol | Solvent polarity can influence both reactivity and enantioselectivity. |

| Hydrogen Pressure | 50 - 100 atm (735 - 1470 psi) | Higher pressure is often required for efficient hydrogenation with these catalysts. |

| Temperature | 25 - 50 °C | Mild conditions are generally sufficient. |

| Reaction Time | 12 - 48 hours | Monitored by chiral HPLC to determine both conversion and enantiomeric excess. |

Protocol 2: General Procedure for Asymmetric Hydrogenation using a Ru-BINAP Catalyst

Materials:

-

Methyl 2-(2-methoxyphenyl)-2-oxoacetate

-

or

-

Dichloromethane (anhydrous)

-

Methanol (anhydrous)

-

Hydrogen gas

-

High-pressure autoclave

-

Inert gas (Argon)

-

Standard laboratory glassware for work-up and purification

-

Chiral High-Performance Liquid Chromatography (HPLC) system for ee determination

Procedure:

-

Reactor Preparation: In a glovebox, charge a glass liner for the autoclave with the Ru-BINAP catalyst.

-

Substrate Addition: Add a solution of Methyl 2-(2-methoxyphenyl)-2-oxoacetate in a mixture of anhydrous dichloromethane and methanol to the glass liner.

-

Autoclave Assembly: Seal the glass liner inside the autoclave.

-

Hydrogenation: Remove the autoclave from the glovebox and purge with hydrogen gas three times. Pressurize the autoclave to the desired pressure (e.g., 100 atm).

-

Reaction: Place the autoclave in a suitable heating and stirring apparatus and maintain the desired temperature (e.g., 35 °C). Stir the reaction mixture for the specified time.

-

Monitoring: After the reaction time, cool the autoclave to room temperature and carefully vent the hydrogen. Take an aliquot of the reaction mixture to determine conversion and enantiomeric excess by chiral HPLC.

-

Work-up: Once the reaction has reached the desired conversion and ee, vent the autoclave and purge with inert gas.

-

Isolation: Remove the solvent from the reaction mixture under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to isolate the enantiomerically enriched methyl 2-hydroxy-2-(2-methoxyphenyl)acetate.

Caption: Workflow for asymmetric hydrogenation with a Ru-BINAP catalyst.

Safety Precautions

-

Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air. All hydrogenation reactions should be conducted in a well-ventilated fume hood, and appropriate safety measures, such as using a blast shield for high-pressure reactions, should be in place.

-

Pyrophoric Catalysts: Raney Nickel and other activated metal catalysts can be pyrophoric. Always handle them under an inert atmosphere or as a slurry, and never allow them to dry in the air.

-

High-Pressure Equipment: Ensure that all high-pressure equipment is properly maintained and operated by trained personnel.

Conclusion

The catalytic hydrogenation of methyl 2-(2-methoxyphenyl)-2-oxoacetate is a versatile and powerful method for the synthesis of the corresponding α-hydroxy ester. The choice of catalyst and reaction conditions can be tailored to achieve either the racemic product with high efficiency using heterogeneous catalysts like Raney Nickel, or to access enantiomerically pure compounds through asymmetric hydrogenation with chiral homogeneous catalysts such as Ru-BINAP systems. Careful attention to the experimental parameters and safety precautions outlined in this guide will enable researchers to successfully perform this important transformation.

References

-

American Chemical Society. Raney® Nickel: A Life-Changing Catalyst. [Link]

-

ChemTalk. Catalytic Hydrogenation. [Link]

-

Study.com. Hydrogenation of Ketone | Catalysts, Mechanisms & Examples. [Link]

-

Wikipedia. Raney nickel. [Link]

-

Myers, A. G. The Noyori Asymmetric Hydrogenation Reaction. Harvard University. [Link]

-

Master Organic Chemistry. Catalytic Hydrogenation of Alkenes With Pd/C (And Friends). [Link]

-

University of Illinois Urbana-Champaign. The Art of Heterogeneous Catalytic Hydrogenation - Part 1. [Link]

Sources

Application Notes and Protocols: Grignard Reaction with Methyl 2-(2-methoxyphenyl)-2-oxoacetate

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

The Grignard reaction stands as a cornerstone of carbon-carbon bond formation in organic synthesis. Its versatility and broad substrate scope have made it an indispensable tool for the construction of complex molecular architectures, particularly in the field of medicinal chemistry and drug development. This document provides a detailed guide to the application of the Grignard reaction with a specific and highly functionalized substrate: methyl 2-(2-methoxyphenyl)-2-oxoacetate. This α-keto ester is a valuable building block, and its reaction with organomagnesium halides opens a direct route to the synthesis of α-hydroxy-α-aryl acetic acid derivatives, which are prevalent motifs in a variety of biologically active compounds.

This guide is designed to provide not only a step-by-step protocol but also a deeper understanding of the underlying chemical principles, potential challenges, and strategies for optimization. By understanding the "why" behind each step, researchers can confidently adapt and troubleshoot these protocols for their specific synthetic targets.

Mechanistic Insights: The Grignard Reaction with α-Keto Esters

The reaction of a Grignard reagent (R-MgX) with an ester is a classic method for the synthesis of tertiary alcohols.[1][2] This transformation proceeds through a sequential two-step addition mechanism. The initial nucleophilic attack of the Grignard reagent on the ester carbonyl forms a tetrahedral intermediate. This intermediate is unstable and collapses, expelling the alkoxy group (-OCH₃ in this case) to form a ketone. The newly formed ketone is typically more reactive than the starting ester towards the Grignard reagent.[1] Consequently, a second equivalent of the Grignard reagent rapidly adds to the ketone, leading to a different tetrahedral intermediate which, upon acidic workup, yields the tertiary alcohol.

In the case of methyl 2-(2-methoxyphenyl)-2-oxoacetate, the substrate possesses two electrophilic carbonyl centers: a ketone and an ester. The ketone carbonyl is inherently more reactive than the ester carbonyl. Therefore, the Grignard reagent will preferentially attack the ketone carbonyl. This chemoselectivity allows for the synthesis of α-hydroxy esters with only one equivalent of the Grignard reagent. However, the use of excess Grignard reagent can lead to the formation of a diol product through subsequent reaction at the ester carbonyl.

Caption: General mechanism of the Grignard reaction with an α-keto ester.

Experimental Protocols

The following protocols are based on established procedures for the Grignard reaction with analogous α-keto esters and are intended as a starting point for optimization.[3]

Protocol 1: Synthesis of Methyl 2-hydroxy-2-(2-methoxyphenyl)alkanoate using a Pre-formed Grignard Reagent

This protocol is suitable for a wide range of alkyl, aryl, and vinyl Grignard reagents.

Materials:

-

Methyl 2-(2-methoxyphenyl)-2-oxoacetate

-

Grignard reagent (e.g., Alkylmagnesium bromide in THF or diethyl ether)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride solution

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask, three-necked

-

Dropping funnel

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Inert atmosphere (Nitrogen or Argon)

-

Ice bath

Procedure:

-

Reaction Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen/argon inlet, and a dropping funnel. Flame-dry the glassware under vacuum or oven-dry it prior to use to ensure anhydrous conditions.[4][5]

-

Charging the Flask: To the flask, add methyl 2-(2-methoxyphenyl)-2-oxoacetate (1.0 eq) dissolved in anhydrous diethyl ether or THF.

-

Cooling: Cool the solution to 0-5 °C using an ice bath.

-

Addition of Grignard Reagent: Slowly add the Grignard reagent (1.1-1.2 eq) dropwise from the dropping funnel to the stirred solution of the α-keto ester over a period of 30-60 minutes. Maintain the temperature below 10 °C during the addition.[3] A color change and/or the formation of a precipitate may be observed.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[3]

-

Quenching: Once the reaction is complete, cool the flask again in an ice bath and slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride. This will hydrolyze the magnesium alkoxide and dissolve the magnesium salts.

-

Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) or by recrystallization.

Data Presentation

| Parameter | Value/Range | Notes |

| Stoichiometry | ||

| Methyl 2-(2-methoxyphenyl)-2-oxoacetate | 1.0 eq | |

| Grignard Reagent | 1.1 - 1.2 eq | A slight excess ensures complete consumption of the starting material. |

| Reaction Conditions | ||

| Solvent | Anhydrous Diethyl Ether or THF | Must be strictly anhydrous. |

| Temperature | 0-10 °C (addition), Room Temp (reaction) | Low temperature during addition controls the exothermic reaction. |

| Reaction Time | 1 - 3 hours | Monitor by TLC for completion. |

| Work-up & Purification | ||

| Quenching Agent | Saturated aq. NH₄Cl | A mild acidic workup to avoid side reactions. |

| Purification Method | Column Chromatography or Recrystallization | Choice depends on the physical properties of the product. |

Safety Precautions

Grignard reagents are highly reactive and require careful handling.

-

Anhydrous Conditions: Grignard reagents react violently with water. All glassware must be scrupulously dried, and anhydrous solvents must be used. The reaction should be carried out under an inert atmosphere (nitrogen or argon).[4][5]

-

Exothermic Reaction: The addition of the Grignard reagent to the carbonyl compound is highly exothermic. The reaction must be cooled in an ice bath, and the Grignard reagent should be added slowly to control the reaction rate and prevent a runaway reaction.[6]

-

Flammable Solvents: Diethyl ether and THF are highly flammable. The reaction should be performed in a well-ventilated fume hood, away from any sources of ignition.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and gloves.

Troubleshooting

| Issue | Possible Cause | Solution |

| Low or no product yield | Wet glassware or solvents. | Ensure all glassware is flame-dried or oven-dried. Use freshly opened anhydrous solvents. |

| Inactive Grignard reagent. | Prepare a fresh batch of Grignard reagent. The concentration of commercial Grignard reagents should be titrated before use. | |

| Formation of diol byproduct | Use of excess Grignard reagent. | Carefully control the stoichiometry of the Grignard reagent (1.1-1.2 equivalents). |

| Recovery of starting material | Incomplete reaction. | Increase the reaction time or temperature (with caution). Ensure the Grignard reagent is active. |

Experimental Workflow Diagram

Caption: A streamlined workflow for the Grignard reaction.

References

- CN102718654A - Preparation method of a-cyclopentyl methyl mandelate.

- Esters with Grignard Reagent - Chemistry Steps.

- Grignard Reaction - American Chemical Society.

- What are Grignard reagent preparation precautions during prepar

- 5.2: Practical Considerations, Procedural Changes, Safety Tips - Chemistry LibreTexts.

- Reactions of Grignard Reagents - Master Organic Chemistry.

Sources

- 1. Esters with Grignard Reagent - Chemistry Steps [chemistrysteps.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. CN102718654A - Preparation method of a-cyclopentyl methyl mandelate - Google Patents [patents.google.com]

- 4. quora.com [quora.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. acs.org [acs.org]

Application Note: Synthesis & Functionalization of Methyl 2-(2-methoxyphenyl)-2-oxoacetate

This guide outlines the protocol for synthesizing Methyl 2-(2-methoxyphenyl)-2-oxoacetate , a critical intermediate in the development of Strobilurin fungicides (QoI inhibitors). It details the upstream synthesis of the glyoxylate core and its downstream functionalization into the bioactive

Abstract & Strategic Value

The Methyl 2-(2-methoxyphenyl)-2-oxoacetate (also known as methyl (o-methoxyphenyl)glyoxylate) is a versatile building block for synthesizing Strobilurin fungicides , specifically those bearing the oximinoacetate toxophore (e.g., Kresoxim-methyl analogs). This keto-ester moiety serves as the precursor to the "warhead" of the fungicide, which binds to the Qo site of the cytochrome bc1 complex, inhibiting fungal respiration.

This protocol provides a robust, scalable route for:

-

Core Synthesis: Regioselective preparation of the glyoxylate intermediate via Grignard chemistry.

-

Pharmacophore Activation: Stereoselective conversion of the keto-ester to the bioactive (E)-methoxyiminoacetate .

-

Library Expansion: Strategies for modifying the phenyl ring to generate novel fungicide candidates.

Retrosynthetic Analysis & Pathway

The synthesis strategy relies on the nucleophilic addition of a Grignard reagent to dimethyl oxalate. This approach is preferred over Friedel-Crafts acylation for ortho-substituted rings to avoid regioselectivity issues (para-dominance).

Pathway Diagram

Figure 1: Strategic route from commodity starting materials to the active fungicidal pharmacophore.

Module 1: Synthesis of the Intermediate

Target: Methyl 2-(2-methoxyphenyl)-2-oxoacetate Reaction Type: Grignard Addition to Dialkyl Oxalate (Nucleophilic Acyl Substitution)

Experimental Protocol

Reagents & Equipment

-

Substrate: 2-Bromoanisole (1.0 eq)

-

Reagent: Dimethyl oxalate (2.5 eq) – Excess is critical to prevent double addition.

-

Metal: Magnesium turnings (1.1 eq), Iodine (crystal) for initiation.

-

Solvent: Anhydrous THF (freshly distilled or dried).

-

Setup: 3-neck RBF, N2/Ar atmosphere, low-temperature thermometer, addition funnel.

Step-by-Step Methodology

-

Grignard Formation:

-

In a flame-dried flask under Argon, activate Mg turnings (1.1 eq) with a crystal of iodine.

-

Add 10% of the 2-bromoanisole solution in THF. Heat gently until the color fades (initiation).

-

Dropwise add the remaining bromide/THF solution, maintaining a gentle reflux. Stir for 1 hour at RT after addition to ensure completion.

-

Checkpoint: Titrate a small aliquot to verify Grignard concentration.

-

-

Glyoxylation (Critical Step):

-

In a separate vessel, dissolve Dimethyl Oxalate (2.5 eq) in THF and cool to -78°C (dry ice/acetone bath).

-

Why -78°C? Low temperature favors mono-addition (ketone formation) over double addition (diol formation).

-

Transfer the Grignard solution via cannula slowly into the oxalate solution over 45 minutes.

-

Stir at -78°C for 2 hours, then allow to warm to 0°C.

-

-

Quench & Workup:

-

Quench with saturated NH4Cl solution.

-

Extract with Ethyl Acetate (3x).[1] Wash organics with brine.

-

Dry over Na2SO4 and concentrate in vacuo.

-

-

Purification:

-

The excess dimethyl oxalate (solid) may precipitate upon concentration; filter it off.

-

Purify the oil via vacuum distillation or Flash Chromatography (Hexane/EtOAc 9:1).

-

Yield Target: 75-85%.

-

Module 2: Functionalization to Pharmacophore

Target: Methyl (E)-2-(2-methoxyphenyl)-2-(methoxyimino)acetate Objective: Convert the keto-group into the methoxyimino "warhead".

Reaction Logic

The biological activity of strobilurins depends heavily on the stereochemistry of the oxime double bond. The (E)-isomer is typically 10-100x more potent than the (Z)-isomer.

Protocol

-

Condensation:

-

Dissolve the Methyl 2-(2-methoxyphenyl)-2-oxoacetate (10 mmol) in Methanol (30 mL).

-

Add Methoxyamine Hydrochloride (12 mmol, 1.2 eq).

-

Add Pyridine (12 mmol) or Sodium Acetate as a base scavenger.

-

Reflux for 3-6 hours. Monitor by TLC (the oxime is less polar than the ketone).

-

-

Isomer Management (E/Z Control):

-

The reaction typically yields a mixture of E/Z isomers (often 60:40 or 70:30).

-

Isomerization Step: If the Z-isomer is prevalent, treat the crude mixture with a catalytic amount of acid (e.g., HCl gas in ether) or Iodine in toluene under light to equilibrate to the thermodynamically stable (E)-isomer.

-

-

Isolation:

-

Remove solvent, redissolve in DCM, wash with water/dilute HCl (to remove pyridine).

-

Recrystallize from MeOH/Hexane to isolate the pure (E)-isomer.

-

Analytical Validation & Data

The following parameters validate the structural integrity of the synthesized intermediate.

| Parameter | Specification (Expected) | Diagnostic Signal |

| Appearance | Pale yellow oil (Intermediate) -> White solid (Oxime) | Visual Inspection |

| 1H NMR (Intermediate) | Distinct singlets, downfield ester | |

| 13C NMR (Intermediate) | Carbonyls at ~164 ppm (ester) and ~186 ppm (ketone) | Ketone C=O is distinctive |

| HPLC Purity | > 98.0% (Area %) | UV detection at 254 nm |

| MS (ESI) | [M+H]+ = 195.06 (Intermediate) | Confirm Molecular Weight |

Experimental Workflow Diagram

Figure 2: Operational workflow for the synthesis of the glyoxylate intermediate.

Safety & Handling

-

Methoxyamine Hydrochloride: Highly toxic and corrosive. Known sensitizer. Handle in a fume hood.

-

Dimethyl Oxalate: Toxic if swallowed. Hydrolyzes to oxalic acid (nephrotoxic).

-

Grignard Reagents: Pyrophoric potential. Ensure all glassware is flame-dried; exclude moisture strictly.

References

-

Clough, J. M., & Godfrey, C. R. (1998). The Strobilurin Fungicides. In Fungicides in Crop Protection (pp. 109-148). CABI.

-

Sauter, H., et al. (1999). Mitochondrial Respiration Inhibitors: Discovery and Mode of Action of Strobilurins. Angewandte Chemie International Edition, 38(10), 1328-1349.

-

World Health Organization (WHO). (2000). Kresoxim-methyl: Pesticide Residues in Food.

-

PubChem. (n.d.). Methyl 2-(2-methoxyphenyl)-2-oxoacetate Compound Summary.

Sources

Troubleshooting & Optimization

Technical Support Center: Esterification of 2-(2-methoxyphenyl)-2-oxoacetic acid

Welcome to the technical support guide for the esterification of 2-(2-methoxyphenyl)-2-oxoacetic acid. This resource is designed for researchers, chemists, and drug development professionals to navigate the specific challenges associated with this reaction. The inherent structure of this α-keto acid presents unique hurdles that can lead to low yields if not properly addressed. This guide provides in-depth, experience-driven solutions to common problems in a direct question-and-answer format.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level strategic questions to guide your experimental design.

Q1: Why is my yield consistently low when esterifying 2-(2-methoxyphenyl)-2-oxoacetic acid using standard methods like Fischer esterification?

Answer: The primary challenge with 2-(2-methoxyphenyl)-2-oxoacetic acid is its structure as an α-keto acid. These molecules are susceptible to decarboxylation (loss of CO₂) under harsh conditions, particularly the high temperatures and strong acidic environments characteristic of a traditional Fischer esterification.[1][2][3] The reaction equilibrium for Fischer esterification also requires driving the reaction forward, typically by removing water, which can be inefficient and lead to incomplete conversion.[4][5]

The key to improving your yield is to select a milder esterification method that avoids excessive heat and strong acids, thereby preserving the integrity of the α-keto acid moiety.

Q2: What is the most reliable method for esterifying this acid-sensitive substrate?

Answer: For substrates like 2-(2-methoxyphenyl)-2-oxoacetic acid, the Steglich esterification is the most highly recommended method.[6][7][8][9] This reaction is conducted under mild, neutral conditions at or below room temperature. It utilizes a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or the water-soluble N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC), along with a nucleophilic catalyst, 4-dimethylaminopyridine (DMAP).[10][11] This method is particularly effective for acid-labile substrates and sterically hindered alcohols.[6][10]

Q3: What are the primary side reactions I need to be aware of and how can I minimize them?

Answer: There are two main side reactions to consider:

-

Decarboxylation: As mentioned, this is the primary degradation pathway for your starting material, especially under thermal or strongly acidic conditions.[1][2]

-

N-Acylurea Formation: This is a specific side reaction in Steglich esterification where the activated O-acylisourea intermediate rearranges to a stable, unreactive N-acylurea byproduct, halting the reaction.[6][7]

Q4: I've completed a Steglich esterification using DCC, but I'm struggling to remove the dicyclohexylurea (DCU) byproduct. What are the best purification strategies?

Answer: The insolubility of dicyclohexylurea (DCU) in many common solvents is a well-known challenge.[13][14] Here are several strategies:

-

Filtration: The simplest method is to filter the crude reaction mixture. DCU is largely insoluble in solvents like dichloromethane (DCM), ethyl acetate, and tetrahydrofuran (THF), and can often be removed by filtration.

-

Solvent Choice for Precipitation: After the reaction, you can dilute the mixture with a non-polar solvent like hexane or a polar solvent like acetonitrile where your product is soluble but DCU is not, to encourage further precipitation before filtration.

-

Switch to a Water-Soluble Carbodiimide: The most effective solution is to replace DCC with a water-soluble carbodiimide like EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide). The resulting urea byproduct is also water-soluble and can be easily removed with a simple aqueous wash during workup, eliminating the need for filtration.[10][14]

Part 2: Troubleshooting Guide

This guide provides solutions to specific experimental failures.

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Low or No Conversion | 1. Ineffective Acid Activation (Fischer): Insufficient acid catalyst or failure to remove water byproduct, preventing the equilibrium from shifting towards the product.[5] | Action: If using Fischer, ensure your alcohol is dry and use a Dean-Stark apparatus to azeotropically remove water.[5][15] Better Action: Switch to a more robust method like Steglich esterification. |

| 2. Degraded Reagents (Steglich): Carbodiimides (DCC, EDC) are moisture-sensitive. DMAP can degrade over time. | Action: Use freshly opened or properly stored DCC/EDC. Ensure the DMAP is pure. Run a small-scale control reaction with a simple carboxylic acid to verify reagent activity. | |

| Multiple Spots on TLC, Indicating Byproduct Formation | 1. Decarboxylation: Reaction temperature is too high. This is highly likely if using Fischer esterification. | Action: Immediately switch to a room temperature protocol like Steglich esterification. Avoid any heating steps. |

| 2. N-Acylurea Formation (Steglich): Omission or insufficient amount of DMAP catalyst.[6][7] | Action: Ensure you are using a catalytic amount (5-10 mol%) of DMAP. The reaction relies on DMAP to efficiently transfer the acyl group. | |

| Product is Contaminated with Reagent Byproducts | 1. Dicyclohexylurea (DCU) from DCC: DCU is poorly soluble and can be difficult to separate from the desired ester, especially if the product has similar polarity.[14] | Action: Attempt to precipitate the DCU by cooling the reaction mixture or adding a solvent in which it is insoluble. Definitive Action: Use EDC instead of DCC. The resulting water-soluble urea is removed during aqueous workup.[14] |

| 2. Triphenylphosphine Oxide (TPPO) from Mitsunobu: TPPO is notoriously difficult to remove via standard chromatography. | Action: If using the Mitsunobu reaction, purification can be challenging. Consider specialized chromatography techniques or using polymer-bound triphenylphosphine to simplify byproduct removal. |

Part 3: Recommended Experimental Protocols

These protocols provide detailed, step-by-step methodologies for successful esterification.

Protocol A: Steglich Esterification using EDC (Highly Recommended)

This method avoids the purification issues associated with DCC and is ideal for 2-(2-methoxyphenyl)-2-oxoacetic acid.

Step-by-Step Methodology:

-

Preparation: To a round-bottom flask under an inert atmosphere (N₂ or Argon), add 2-(2-methoxyphenyl)-2-oxoacetic acid (1.0 eq.).

-

Dissolution: Dissolve the acid in anhydrous dichloromethane (DCM) (approx. 0.1 M concentration).

-

Addition of Reagents: Add the desired alcohol (1.1 eq.) followed by DMAP (0.1 eq.).

-

Cooling: Cool the mixture to 0 °C using an ice bath. This helps to control the initial reaction rate.

-

EDC Addition: Add EDC·HCl (1.2 eq.) portion-wise to the stirred solution over 5-10 minutes.

-

Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 4-12 hours.

-

Workup:

-

Dilute the reaction mixture with DCM.

-

Wash the organic layer sequentially with 1 M HCl (to remove unreacted DMAP and EDC byproduct), saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol B: Fischer Esterification (Use with Caution)

This method should only be considered for simple, unhindered primary alcohols (e.g., methanol, ethanol) where the alcohol can be used as the solvent. Be aware of the high risk of decarboxylation.

Step-by-Step Methodology:

-

Setup: To a round-bottom flask equipped with a reflux condenser, add 2-(2-methoxyphenyl)-2-oxoacetic acid (1.0 eq.).

-

Solvent/Reagent: Add a large excess of the desired dry alcohol (e.g., methanol, to act as both solvent and reagent).[4][10]

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TSA) (approx. 5 mol%).

-

Reaction: Heat the mixture to a gentle reflux. Crucially, do not overheat. Monitor the reaction by TLC. The reaction is driven by the large excess of alcohol.[5]

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Carefully neutralize the acid catalyst by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.

-

Remove the excess alcohol under reduced pressure.

-

Add water and ethyl acetate to the residue and transfer to a separatory funnel.

-

Extract the aqueous layer with ethyl acetate (2x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

-

-

Purification: Purify the crude product by flash column chromatography.

Part 4: Visual Guides & Data

Method Selection Flowchart

This diagram will help you choose the optimal esterification strategy based on your specific alcohol.

Caption: Decision tree for selecting an esterification method.

Mechanism: The Role of DMAP in Steglich Esterification

This diagram illustrates how DMAP prevents the formation of the N-acylurea byproduct.

Caption: DMAP accelerates ester formation and prevents side reactions.

References

- Aapptec Peptides. (n.d.). Technical Support Information Bulletin 1104 - Dicyclohexylcarbodiimide (DCC).

-

Wang, L., et al. (2021). Decarboxylative (Thio)esterification of α-Keto Acids via Carbonyl-Photoredox/Copper Dual Catalysis. The Journal of Organic Chemistry. Retrieved from [Link]

-

O'Brien, Z., & T. T. T. Nguyen. (2021). Recent advances in the transesterification of β-keto esters. RSC Advances. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Steglich Esterification. Retrieved from [Link]

-

Majee, A., et al. (2022). Expedient approach for trans-esterification of β-keto esters under solvent free conditions using silica supported boric acid (SiO2–H3BO3) as a recyclable catalyst. RSC Advances. Retrieved from [Link]

-

Reddy, B. V. S., et al. (2013). An efficient and high-yielding procedure for the selective transesterification of various β-keto esters using 3-nitrobenzeneboronic acid as a catalyst. Tetrahedron Letters. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). Acid to Ester - Common Conditions. Retrieved from [Link]

- Kumar, S. A., et al. (2004). Process for the transesterification of keto ester with alcohol using polyaniline salts as catalyst. Google Patents.

-

Wikipedia. (n.d.). Steglich esterification. Retrieved from [Link]

-

Organic Synthesis. (n.d.). Acid-Amine Coupling using DCC. Retrieved from [Link]

-

Zhang, Y., et al. (2023). Current Status of Research on Synthesis of α-Keto Acids and Their Esters. Molecules. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from [Link]

-

Bibi, A., et al. (2023). Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. Results in Chemistry. Retrieved from [Link]

-

Ayaz, M., & M. A. Rashid. (2022). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Pharmaceutical and Biosciences Journal. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Mitsunobu Reaction. Retrieved from [Link]

-

Varasi, M., K. A. M. Walker, & J. M. Maddox. (1987). Mechanism of the Mitsunobu Esterification Reaction. 2. The Involvement of (Acyloxy)alkoxyphosphoranes. The Journal of Organic Chemistry. Retrieved from [Link]

-

Tietz, J. I., A. J. Seed, & P. Sampson. (2015). O-Thien-2-yl Esters: A Synthetic Approach to a Rare Class of Materials Using a Modified Steglich Esterification. The Journal of Organic Chemistry. Retrieved from [Link]

-

Bibi, A., et al. (2023). Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. Results in Chemistry. Retrieved from [Link]

-

University of Missouri-St. Louis. (n.d.). The Fischer Esterification. Retrieved from [Link]

-

SynArchive. (n.d.). Steglich Esterification. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Fischer Esterification. Retrieved from [Link]

-

OperaChem. (2024). Fischer Esterification-Typical Procedures. Retrieved from [Link]

-

Wikipedia. (n.d.). Krapcho decarboxylation. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Decarboxylation. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). Fischer Esterification. Retrieved from [Link]

-

MCAT Review. (n.d.). Keto Acids and Esters. Retrieved from [Link]

-

Master Organic Chemistry. (2022). Carboxylic Acid to Ester Under Acidic Conditions (Fischer Esterification). Retrieved from [Link]

-

Master Organic Chemistry. (2022). Decarboxylation. Retrieved from [Link]

-

European Patent Office. (n.d.). METHOD FOR PURIFYING PYRUVIC ACID COMPOUNDS. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). Chemistry of Esters. Retrieved from [Link]